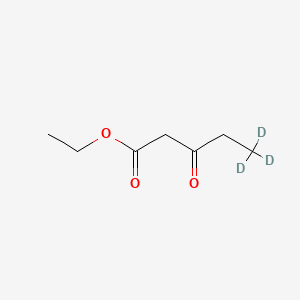
Deacetyl Ketoconazole-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetyl Ketoconazole-d8 is a derivative of Ketoconazole . Ketoconazole is an imidazole-containing antifungal drug . It has been used worldwide for 30 years, but its metabolic characteristics are poorly described . Deacetyl Ketoconazole-d8 is one of the metabolites of Ketoconazole .
Synthesis Analysis
Ketoconazole-d8 and N-deacetyl-ketoconazole were purchased from Toronto Research Chemicals . The metabolic characteristics of Ketoconazole, including reactive metabolites, were comprehensively understood using a metabolomics approach .Molecular Structure Analysis
The molecular structure of Deacetyl Ketoconazole-d8 involves a piperazine ring, imidazole ring, and N-acetyl moiety . The chemical formula is C24 H26 Cl2 N4 O3 .Chemical Reactions Analysis
A total of 28 metabolites of Ketoconazole, 11 of which were novel, were identified in a study . The oxidation of piperazine into iminium ion is suggested as a biotransformation responsible for bioactivation .Physical And Chemical Properties Analysis
The molecular weight of Deacetyl Ketoconazole-d8 is 489.39 . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique
Antifungal Research
“Deacetyl Ketoconazole-d8” may be used in antifungal research due to its relation to Ketoconazole, which has broad-spectrum antifungal activity. It could be particularly useful in studying coccidioidomycosis, oral candidiasis, and histoplasmosis .
Metabolic Studies
Researchers might use “Deacetyl Ketoconazole-d8” to evaluate the metabolic profile of Ketoconazole in various organisms and identify mechanisms underlying its effects, such as hepatotoxicity .
Pharmacokinetic Modeling
The compound could be applied in developing physiologically based pharmacokinetic (PBPK) models of Ketoconazole and its metabolites to understand better how it behaves in different states, such as fasted or fed .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Despite the use of Ketoconazole worldwide for 30 years, its metabolic characteristics are poorly described . Future research could focus on further understanding the metabolic profile of Ketoconazole and its derivatives, including Deacetyl Ketoconazole-d8, and identifying the mechanisms underlying its hepatotoxicity .
Propriétés
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXSEJZCPKWAX-LQQCIFTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)



![L-[1-13C]Glucose](/img/structure/B583745.png)
